![molecular formula C7H9BrOS B3106768 2-Thiopheneethanol, 4-bromo-5-methyl- CAS No. 1602973-37-4](/img/structure/B3106768.png)
2-Thiopheneethanol, 4-bromo-5-methyl-
Overview
Description
“2-Thiopheneethanol, 4-bromo-5-methyl-” is a chemical compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 . It is related to 2-Thiopheneethanol, which is known to have applications as an intermediate in certain chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Thiopheneethanol, 4-bromo-5-methyl-” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), with a bromo, methyl, and ethanol group attached at different positions .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “2-Thiopheneethanol, 4-bromo-5-methyl-”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-Thiopheneethanol, 4-bromo-5-methyl-” could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-Thiopheneethanol, 4-bromo-5-methyl-” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This implies that “2-Thiopheneethanol, 4-bromo-5-methyl-” could be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-Thiopheneethanol, 4-bromo-5-methyl-” could be used in the production of OLEDs.
Optoelectronic Applications
Thiophene-based conjugated polymers, including “2-Thiopheneethanol, 4-bromo-5-methyl-”, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This makes them a center of attention for researchers designing novel strategies to reach more efficient materials for electronic applications .
Chemical Synthesis
The compound “2-Thiopheneethanol, 4-bromo-5-methyl-” could be used in the synthesis of other complex compounds . This could be particularly useful in the field of chemical synthesis .
Bioprobes and Dyes
Thiophene derivatives can be used in a wide range of applications such as bioprobes and dyes . This suggests that “2-Thiopheneethanol, 4-bromo-5-methyl-” could potentially be used in similar applications.
properties
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-5-7(8)4-6(10-5)2-3-9/h4,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORODKQUUCAPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)CCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneethanol, 4-bromo-5-methyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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